(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride
Description
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₃NO₂·HCl and a molecular weight of 227.69 g/mol (calculated from ). It is a white crystalline powder with a melting point of 234–236°C and a high purity of 97–98% (HPLC) . The compound features a phenyl group at the 3-position and a carboxylic acid moiety at the 2-position of the pyrrolidine ring, stabilized as a hydrochloride salt. Its specific rotation is [α]D²⁵ = +84° (c = 0.75, 6 N HCl), confirming its stereochemical integrity .
This compound is primarily utilized in pharmaceutical synthesis, particularly as a precursor for amino acid-based drugs, antithrombotic agents, and chiral catalysts . It is supplied by multiple vendors, including Thermo Scientific and ENAO Chemical, with prices ranging from ¥6,000–¥59,200 per gram depending on quantity and supplier .
Properties
CAS No. |
51212-38-5 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI Key |
CUAVFLWYXFQKBH-BAUSSPIASA-N |
SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Outcomes
| Catalyst | Solvent | Temperature | Pressure | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 10% Wet Pd/C | Methanol | 25°C | H₂ (1 atm) | 100% | 99% |
| Raney Nickel | Methanol | 25°C | H₂ (1 atm) | 100% | 97.5% |
The hydrogenation step selectively reduces the double bond in the dihydro-pyrrole ring, yielding a cis-configured pyrrolidine derivative. The stereochemical outcome is critical, as racemization is avoided through optimized conditions. For the target compound, a phenyl-substituted dihydro-pyrrole precursor would be required, with the phenyl group introduced prior to hydrogenation.
Chiral Auxiliary-Mediated Synthesis
Non-natural amino acids like 3-phenylpyrrolidine-2-carboxylic acid are often synthesized using chiral auxiliaries or catalysts to enforce stereochemistry. While specific details for the hydrochloride salt are sparse in publicly available literature, analogous methods for related compounds suggest the following approach:
Stepwise Synthesis
- Formation of the Pyrrolidine Core : A β-keto ester precursor containing a phenyl group undergoes asymmetric hydrogenation. Chiral catalysts such as Ru(BINAP) complexes induce the (2S,3R) configuration.
- Carboxylic Acid Formation : Hydrolysis of the ester group under basic conditions yields the free carboxylic acid.
- Hydrochloride Salt Preparation : Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) precipitates the hydrochloride salt.
This method parallels the synthesis of 3-phenylpyrrolidine-2-carboxylic acid, where enantioselective reduction is central to achieving high ee.
Resolution of Racemic Mixtures
Although less efficient, classical resolution remains a viable option for obtaining enantiopure material. This involves:
- Racemic Synthesis : Preparing the racemic mixture via non-stereoselective alkylation or cyclization.
- Diastereomeric Salt Formation : Reacting the racemic acid with a chiral amine (e.g., cinchonidine) to form diastereomeric salts.
- Crystallization : Selective crystallization separates the (2S,3R) enantiomer, which is then converted to the hydrochloride salt.
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability. Continuous flow hydrogenation reactors allow for high-throughput synthesis of enantiopure pyrrolidines. Key steps include:
- Precursor Synthesis : Large-scale preparation of phenyl-substituted dihydro-pyrrole.
- Catalytic Hydrogenation : Using fixed-bed reactors with Pd/C catalysts under controlled H₂ pressure.
- Salt Formation : In-line acidification with HCl gas ensures consistent salt purity.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Enantioselective Hydrogenation | High ee (>99%), Scalable | Requires specialized catalysts |
| Chiral Auxiliary | Flexible for diverse derivatives | Multi-step, lower yields |
| Racemic Resolution | Low technical complexity | Wasteful, limited scalability |
The enantioselective hydrogenation route is optimal for producing (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride, balancing stereochemical fidelity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the phenyl or pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Functional and Pharmacological Differences
Hydroxyl vs. Phenyl Substitution :
- The hydroxyl derivative (CAS 159830-97-4) exhibits higher polarity and water solubility compared to the phenyl-substituted compound, making it more suitable for aqueous-phase reactions . However, the phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates .
Enantiomeric Specificity :
- The (2R,3S)-hydroxy enantiomer (CAS 468061-05-4) shows distinct binding affinities in chiral environments. For example, it may exhibit lower inhibitory activity against proteases compared to the (2S,3R)-phenyl analog due to stereochemical mismatches .
Boc-Protected Derivative :
- The Boc-protected variant (CAS 123724-21-0) is inert in peptide coupling reactions until deprotected, whereas the hydrochloride salt is immediately reactive in acid-mediated syntheses .
EP-7041: EP-7041 () shares a pyrrolidine core but incorporates a 2-aminopyridin-4-ylmethyl group and a cyclohexylethyl carbamoyl moiety, enabling selective Factor XIa inhibition. Its molecular weight (435.90 g/mol) and complexity limit oral bioavailability compared to the simpler phenylpyrrolidine derivative .
Biological Activity
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C11H14ClN
- Molecular Weight : 227.69 g/mol
The compound features a pyrrolidine ring and a carboxylic acid moiety, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:
- Inhibit Enzyme Activity : The compound can inhibit various enzymes, which may lead to altered metabolic pathways.
- Modulate Receptor Function : It interacts with receptors, influencing signaling pathways that can impact cellular responses.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Enzyme Inhibition : Studies have shown that it can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in murine hepatocellular carcinoma (HCC) cells. This inhibition suggests potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Anticancer Activity : The compound has been investigated for its anticancer properties, particularly against human lung adenocarcinoma (A549) cells. It demonstrated significant cytotoxicity and reduced cell viability, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Anticancer Activity | Similarity Index |
|---|---|---|---|
| (2S,3S)-3-Phenylpyrrolidine-2-carboxylic acid | C11H13NO2 | Moderate | 0.97 |
| (R)-3-Phenylpyrrolidine hydrochloride | C11H14ClN | Low | 0.91 |
| 4-Phenylpiperidine hydrochloride | C11H14ClN | Low | 0.88 |
This table highlights how this compound stands out due to its specific stereochemistry and biological activity profile.
Study on Anti-Cancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against A549 cells. The study found that at a concentration of 100 µM, the compound significantly decreased cell viability compared to control groups .
Inhibition of Pro-inflammatory Mediators
Another investigation assessed the ability of this compound to modulate inflammatory responses in HCC cells. The results indicated that treatment with the compound led to a marked reduction in PGE2 levels in both LPS-induced and non-induced conditions . This suggests potential applications in managing inflammation-related conditions.
Q & A
Basic Research Questions
Q. How is the absolute configuration of (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride determined experimentally?
- Methodological Answer: X-ray crystallography is the definitive method for confirming stereochemistry. Crystals of the compound can be analyzed to determine bond angles and spatial arrangement. For example, analogous pyrrolidine derivatives (e.g., ) used D-glucuronolactone as a chiral starting material, enabling absolute configuration validation via crystallographic data. Hydrogen bonding networks (observed in Figure 3 and 4 of ) further stabilize the structure, aiding in stereochemical assignment .
Q. What are effective synthetic strategies to achieve high stereochemical purity in this compound?
- Methodological Answer: Chiral pool synthesis or asymmetric catalysis can ensure stereochemical fidelity. For instance, utilized D-glucuronolactone to control stereochemistry in a related pyrrolidine derivative. Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy should verify enantiomeric excess. Recrystallization from ethanol/water mixtures (as in ) may enhance purity .
Q. Which analytical techniques are critical for assessing purity and stability?
- Methodological Answer:
- HPLC with UV/RI detection quantifies purity and detects impurities.
- NMR spectroscopy (¹H/¹³C) confirms structural integrity and detects degradation products (e.g., hydrolysis of the hydrochloride salt).
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, aligning with melting point data (234–236°C, ) .
Advanced Research Questions
Q. How can contradictions in reported glycosidase inhibition data for this compound be resolved?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., enzyme source, pH, temperature). Reproduce experiments using standardized protocols (e.g., 's α-glucosidase assays) and employ orthogonal methods like isothermal titration calorimetry (ITC) to measure binding constants. Compare results with structurally similar inhibitors (e.g., bulgecinine in ) to identify structure-activity relationships (SAR) .
Q. What computational approaches predict the binding mode of this compound to glycosidases?
- Methodological Answer:
- Molecular docking (e.g., AutoDock Vina, Glide) models interactions between the compound and enzyme active sites.
- Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time.
- Validate predictions with mutagenesis studies targeting key residues (e.g., catalytic aspartates in glycosidases). Analogous studies on DNJ derivatives () used these methods .
Q. How to design a kinetic study distinguishing competitive vs. non-competitive inhibition mechanisms?
- Methodological Answer:
- Vary substrate concentrations at fixed inhibitor levels and measure initial reaction rates.
- Lineweaver-Burk plots differentiate inhibition types:
- Competitive: Intersecting y-axis.
- Non-competitive: Intersecting x-axis.
- Surface plasmon resonance (SPR) or stopped-flow kinetics provide real-time binding data. ’s enzyme inhibition framework for DMDP analogs can guide experimental design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

